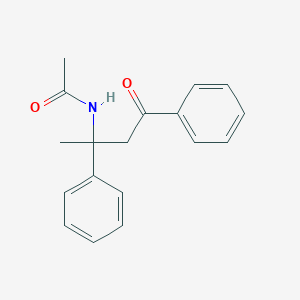

N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

64663-10-1 |

|---|---|

Molecular Formula |

C18H19NO2 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide |

InChI |

InChI=1S/C18H19NO2/c1-14(20)19-18(2,16-11-7-4-8-12-16)13-17(21)15-9-5-3-6-10-15/h3-12H,13H2,1-2H3,(H,19,20) |

InChI Key |

HSKUOAABUSZUFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C)(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 4 Oxo 2,4 Diphenylbutan 2 Yl Acetamide

Retrosynthetic Analysis of N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors.

The most evident disconnection point in this compound is the amide bond. Cleavage of the C-N bond of the acetamide (B32628) group suggests a precursor amine, 4-amino-2,4-diphenylbutan-2-one, and an acetylating agent such as acetyl chloride or acetic anhydride. This approach simplifies the target molecule into a key amine intermediate and a simple acylating agent.

Target Molecule: this compound

Disconnection: Amide C-N bond

Precursors: 4-amino-2,4-diphenylbutan-2-one and an acetyl group source (e.g., acetyl chloride).

Further deconstruction of the 4-amino-2,4-diphenylbutan-2-one intermediate is necessary. The 1,3-relationship between the ketone and the amine (which would be a ketone in a precursor) suggests a Michael addition or a related conjugate addition as a plausible synthetic strategy.

A key disconnection can be made between the α- and β-carbons relative to the ketone. This reverse Michael addition reveals an enolate equivalent derived from a substituted acetophenone (B1666503) and an α,β-unsaturated ketone. Specifically, this retrosynthetic step would yield acetophenone and a β-amino α,β-unsaturated ketone, or more practically, benzalacetone (4-phenyl-3-buten-2-one) and a nitrogen source.

An alternative disconnection, reminiscent of a Claisen condensation, could be envisioned between the C2 and C3 carbons. This would lead to precursors such as a substituted ester and a ketone, though this pathway is generally less direct for this specific target.

The Michael addition pathway appears more synthetically viable. This leads to the following retrosynthetic pathway:

Target: this compound

Precursor 1: 4-amino-2,4-diphenylbutan-2-one

Precursor 2 (from Precursor 1 via retro-Michael): Benzalacetone (benzylideneacetone) and an amine source. A more practical approach would be the conjugate addition of a nitrogen nucleophile to benzalacetone.

Conventional Synthetic Routes for β-Keto Amides and Dialkyl Butanone Derivatives

Based on the retrosynthetic analysis, a forward synthesis can be proposed utilizing well-established organic reactions.

The final step in the proposed synthesis is the formation of the acetamide group. This is typically achieved through the acylation of a primary or secondary amine. orgoreview.comjove.com In this case, the precursor 4-amino-2,4-diphenylbutan-2-one would be treated with an acetylating agent.

Common acetylating agents include:

Acetyl chloride: Highly reactive, often used with a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. orgoreview.com

Acetic anhydride: A less reactive but effective alternative, also often used with a base or a catalyst. organic-chemistry.orgresearchgate.net

The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acetylating agent, followed by the departure of the leaving group (chloride or acetate). jove.com

| Reactant | Reagent | Byproduct | Typical Conditions |

| 4-amino-2,4-diphenylbutan-2-one | Acetyl chloride | HCl | Inert solvent (e.g., DCM, THF), base (e.g., pyridine) |

| 4-amino-2,4-diphenylbutan-2-one | Acetic anhydride | Acetic acid | Inert solvent, optional base or catalyst |

The core of the synthesis lies in constructing the 4-oxo-2,4-diphenylbutane skeleton.

Michael Addition:

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. researchgate.netbyjus.comwikipedia.org In the context of synthesizing the precursor amine, a variation known as the aza-Michael reaction can be employed. This involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org

A plausible route involves the reaction of benzalacetone with an ammonia (B1221849) equivalent. Direct addition of ammonia can be challenging, so a protected form of ammonia or a precursor is often used.

Michael Acceptor: Benzalacetone (4-phenyl-3-buten-2-one)

Michael Donor (Nucleophile): A source of ammonia (e.g., ammonia itself, or a precursor that can be converted to an amine).

The reaction mechanism involves the nucleophilic attack of the amine at the β-carbon of the unsaturated ketone, followed by protonation to yield the 1,5-dicarbonyl compound's amino analogue. byjus.com

Claisen Condensation Variants:

While less direct for this target, the Claisen condensation is a fundamental reaction for forming β-keto esters from two ester molecules. jove.comorganic-chemistry.orgwikipedia.orglibretexts.org A crossed Claisen condensation involves two different esters or an ester and a ketone. fiveable.me A variation could potentially be used to construct a related skeleton, but the Michael addition approach is more straightforward for the target molecule.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents are common for acylation and Michael additions.

Temperature: Reactions may require heating to proceed at a reasonable rate or cooling to control exothermicity and prevent side reactions.

Base: In acylation reactions, the choice and stoichiometry of the base are critical for neutralizing acidic byproducts without interfering with the reaction.

Catalyst: Some reactions, like certain Michael additions or acylations, may benefit from the use of a catalyst to improve reaction rates and selectivity.

Purification: Effective purification at each step (e.g., chromatography, recrystallization) is essential to ensure the purity of intermediates and the final product.

The table below outlines potential areas for optimization in the proposed synthetic sequence.

| Reaction Step | Parameter to Optimize | Rationale |

| Aza-Michael Addition | Nature of the nitrogen nucleophile, solvent, temperature, catalyst | To maximize the yield of the conjugate addition and minimize side reactions. |

| Acylation | Choice of acetylating agent, base, solvent, temperature | To ensure complete conversion of the amine to the acetamide without degradation of the product. |

| Work-up and Purification | Extraction, washing, and crystallization or chromatography conditions | To isolate the desired product in high purity and yield. |

Advanced and Sustainable Synthetic Approaches

Modern organic synthesis emphasizes the development of environmentally benign and efficient reactions. These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption, principles that are central to green chemistry.

Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to catalyze chemical transformations. This approach avoids the use of often toxic and expensive metal catalysts. In the context of amide synthesis, organocatalysts can facilitate multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product.

For instance, biodegradable and eco-friendly organocatalysts like glutamic acid have been successfully employed in the synthesis of complex amide-containing heterocycles, such as N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivatives. nih.gov These reactions often proceed under mild conditions, for example, stirring in ethanol (B145695) at 60 °C, showcasing the sustainable nature of this methodology. nih.gov The application of such a strategy to the synthesis of this compound could involve a multicomponent reaction between precursors of the diphenylbutanone backbone and an acetamide source, catalyzed by a suitable organocatalyst.

Table 1: Examples of Organocatalysts in Amide-Related Synthesis

| Catalyst Type | Example | Reaction Type | Advantages |

|---|---|---|---|

| Amino Acid | Glutamic Acid | Multicomponent Reaction | Biodegradable, Eco-friendly, Mild Conditions nih.gov |

| Chiral Amine | Proline | Aldol (B89426)/Mannich Reaction | Enantioselective, Readily Available |

The core structure of this compound is the diphenylbutanoid framework. Transition metal catalysis offers a versatile and powerful toolkit for the construction of such carbon-carbon bond-rich skeletons. mdpi.com Methodologies like cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and C-H bond activation are indispensable for efficiently assembling complex organic molecules from simpler precursors. uwa.edu.auresearchgate.net

The construction of the diphenylbutanoid framework could be envisioned through several transition-metal-catalyzed pathways:

Sequential Cross-Coupling: A central butane (B89635) backbone with appropriate leaving groups could undergo sequential palladium- or nickel-catalyzed cross-coupling reactions with phenylboronic acid (Suzuki coupling) or phenylacetylene (B144264) followed by reduction to introduce the two phenyl groups.

Domino Reactions: A palladium-catalyzed domino Heck/aryne carbopalladation/C-H functionalization reaction represents a sophisticated strategy where multiple C-C bonds can be formed in a single pot. researchgate.net

Hydroarylation: The direct addition of a benzene (B151609) C-H bond across a double or triple bond in a butene or butyne precursor, catalyzed by metals like ruthenium or rhodium, could also be a viable, atom-economical approach.

In the quest for greener synthetic alternatives, photochemical and electrochemical methods have gained significant attention. These techniques use light or electricity, respectively, to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and operating under mild conditions. rsc.org

Electrochemical Synthesis: The formation of amide bonds can be achieved through various electrochemical strategies. rsc.org These methods are highly sustainable as they replace hazardous coupling reagents with clean electrical current. chemistryviews.orgchinesechemsoc.org Key approaches include:

Anodic Oxidation of Hemiaminals: The oxidative coupling of aldehydes and amines proceeds through a hemiaminal intermediate. Selective electrochemical oxidation of the hemiaminal's hydroxyl group can efficiently produce the desired amide. acs.org Gold electrocatalysts have shown high efficiency and chemoselectivity in this transformation. acs.org

Iodide-Mediated Coupling: Using iodide as a redox mediator can lower the required electrode potential for the reaction. chemistryviews.org In this process, iodide is anodically oxidized to a reactive iodine species, which then activates a carboxylic acid for coupling with an amine. chemistryviews.org This method has been applied to a broad range of substrates. chemistryviews.org

Shono-type Oxidation: This involves the anodic oxidation of amines to generate N-acyliminium ions, which can then be trapped by nucleophiles to form a variety of nitrogen-containing compounds, including precursors to complex amides.

Table 2: Comparison of Electrochemical Amide Synthesis Methods

| Method | Key Principle | Mediator/Catalyst | Advantages |

|---|---|---|---|

| Hemiaminal Oxidation | Chemoselective oxidation of hemiaminal intermediate acs.org | Gold (Au) Electrocatalyst acs.org | High chemoselectivity, sustainable acs.org |

| Iodide-Mediated Coupling | Anodic generation of reactive iodine species chemistryviews.org | NBu4I chemistryviews.org | Lowers potential, avoids hazardous reagents chemistryviews.org |

Photochemical Synthesis: Photoredox catalysis can be used to generate radical intermediates under mild conditions, enabling unique bond formations. A combined transition-metal-catalyzed and photopromoted process can be used to construct complex aromatic frameworks, which could be adapted for the synthesis of the diphenylbutanoid core. atlasofscience.org

Stereoselective Synthesis of this compound

The target molecule possesses a chiral center at the C2 position of the butane backbone, which is a quaternary stereocenter (a carbon atom bonded to four other non-hydrogen atoms). The synthesis of molecules with such features in an enantiomerically pure form is a significant challenge in modern organic synthesis.

Creating a quaternary stereocenter with high fidelity requires precise control over the three-dimensional arrangement of atoms during the bond-forming step. Several strategies have been developed to address this challenge:

Chiral Auxiliaries: A temporary chiral group (auxiliary) can be attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed.

Chiral Catalysts: An enantiopure catalyst (either a transition metal complex with a chiral ligand or a chiral organocatalyst) can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Substrate Control: Existing stereocenters within the substrate molecule can influence the stereochemical outcome of a new stereocenter being formed. This is less applicable here as the goal is to set the first stereocenter.

The key step for controlling chirality at C2 would likely be an asymmetric conjugate addition or an asymmetric alkylation of a suitable prochiral precursor.

Enantioselective Methods: These methods aim to produce a single enantiomer from a non-chiral starting material. For the synthesis of this compound, an enantioselective conjugate addition of a methyl group equivalent to a chalcone-type precursor (e.g., 1,3-diphenylprop-2-en-1-one) would be a plausible route to establish the C2 stereocenter.

Table 3: Potential Enantioselective Methods for C2 Stereocenter

| Reaction Type | Catalyst System | Expected Outcome |

|---|---|---|

| Asymmetric Michael Addition | Chiral Copper-Phosphine Complex + Grignard Reagent | Formation of the C-CH3 bond with high enantiomeric excess (ee). |

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Alkylation of a β-keto ester precursor to introduce the methyl and one phenyl group stereoselectively. |

Diastereoselective Methods: If a chiral center already exists in the molecule, diastereoselective reactions are used to control the stereochemistry of a newly formed chiral center relative to the existing one. While not directly applicable to creating the first stereocenter in the target compound, this principle is crucial in the synthesis of more complex molecules with multiple chiral centers.

The successful stereoselective synthesis would rely on the careful selection of the catalyst, solvent, and reaction conditions to maximize the enantiomeric excess (ee) or diastereomeric ratio (dr) of the desired product.

Spectroscopic and Crystallographic Characterization of N 4 Oxo 2,4 Diphenylbutan 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, multiplicities, and correlations in one- and two-dimensional NMR spectra, the connectivity and relative spatial arrangement of atoms can be established.

The proton NMR (¹H NMR) spectrum of N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift (to a higher ppm value).

In N-substituted acetamides, the chemical shifts of aromatic protons can vary, though the introduction of a substituent on the benzene (B151609) ring generally has a more pronounced effect than changes in the side chain. researchgate.net For the two phenyl groups in the target molecule, the protons would likely appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the phenyl group attached to the carbonyl carbon are expected to be further downfield due to the deshielding effect of the ketone. Specifically, protons ortho to the carbonyl group may appear around 7.9-8.0 ppm, while meta and para protons would be found slightly more upfield. rsc.org

The methylene (B1212753) protons (CH₂) adjacent to the ketone are diastereotopic and would be expected to appear as a pair of doublets (an AB quartet) due to coupling with each other. Their chemical shift would likely be in the range of 3.0-4.0 ppm. The methyl protons of the acetamide (B32628) group (CH₃) would appear as a singlet, typically in the range of 1.8-2.2 ppm. The amide proton (NH) signal is often broad and its chemical shift is highly dependent on solvent and concentration, but it generally appears between 5.5 and 8.5 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H's (on C₆H₅-CO) | ~7.8 - 8.0 (ortho), ~7.4-7.6 (meta, para) | Multiplet | ~7-8 |

| Aromatic H's (on C₆H₅-C) | ~7.2 - 7.5 | Multiplet | ~7-8 |

| Methylene H's (-CH₂-) | ~3.0 - 4.0 | AB quartet | ~15-18 (geminal) |

| Acetamide CH₃ | ~1.8 - 2.2 | Singlet | N/A |

| Amide NH | ~5.5 - 8.5 | Broad Singlet | N/A |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons are the most deshielded and appear furthest downfield. The ketone carbonyl carbon is expected in the range of 195-215 ppm, while the amide carbonyl carbon would likely be found between 165 and 175 ppm. rsc.orgresearchgate.netspectrabase.comchemicalbook.com

The aromatic carbons will typically appear in the 125-140 ppm range. rsc.org The quaternary carbon attached to the two phenyl groups and the nitrogen would be significantly downfield. The methylene carbon should appear in the range of 40-50 ppm, and the acetamide methyl carbon will be the most upfield signal, likely between 20 and 30 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ketone C=O | ~195 - 215 |

| Amide C=O | ~165 - 175 |

| Aromatic C's | ~125 - 140 |

| Quaternary C (C(Ph)₂) | ~60 - 70 |

| Methylene C (-CH₂-) | ~40 - 50 |

| Acetamide CH₃ | ~20 - 30 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show a correlation between the diastereotopic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. youtube.comyoutube.com It would definitively link the methylene protons to the methylene carbon and the acetamide methyl protons to their corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, which helps in determining the relative stereochemistry. For example, NOESY could show correlations between the protons of one phenyl group and the protons of the other, or with the methylene protons, providing insight into the conformational preferences of the molecule. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR spectrum of this compound would be dominated by the characteristic absorption bands of the amide and ketone functional groups.

Amide Group: Secondary amides show a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. pressbooks.pubmanifoldapp.org The amide I band, which is primarily due to the C=O stretching vibration, is a very strong absorption typically found between 1630 and 1680 cm⁻¹. pressbooks.publibretexts.org The amide II band, resulting from a combination of N-H bending and C-N stretching, appears between 1510 and 1570 cm⁻¹.

Ketone Group: The C=O stretching vibration of the ketone is also a strong absorption, typically appearing in the range of 1680-1725 cm⁻¹. pressbooks.pubmanifoldapp.orglibretexts.orglibretexts.org The exact position depends on whether the carbonyl group is conjugated with the aromatic ring. Conjugation tends to lower the stretching frequency. jove.com

Interactive Data Table: Characteristic IR and Raman Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Amide | N-H Stretch | 3300 - 3500 | Medium |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide | N-H Bend/C-N Stretch (Amide II) | 1510 - 1570 | Medium-Strong |

| Ketone | C=O Stretch | 1680 - 1725 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1450-1500 | Medium-Weak |

| Alkane | C-H Stretch | 2850 - 3000 | Medium |

The presence of hydrogen bonding can significantly influence the vibrational frequencies, particularly of the N-H and C=O stretching modes. acs.org Intermolecular hydrogen bonding, where the N-H group of one molecule interacts with the C=O group of another, would lead to a broadening and a shift to lower frequency (red shift) of both the N-H and C=O stretching bands. acs.orgthayashi.com The extent of this shift can provide information about the strength of the hydrogen bonding. researchgate.netrsc.org

In principle, intramolecular hydrogen bonding could also occur, for instance, between the amide N-H and the ketone C=O, if the molecular conformation allows for the formation of a stable ring. This would also result in a red shift of the involved stretching frequencies. A detailed analysis of the vibrational spectra, potentially in different solvents and at varying concentrations, can help to distinguish between intra- and intermolecular hydrogen bonding patterns.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₈H₁₉NO₂), the theoretical monoisotopic mass can be calculated. This precise mass measurement, typically with an accuracy in the parts-per-million (ppm) range, distinguishes the compound from other molecules with the same nominal mass but different elemental compositions. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed to achieve this high level of mass accuracy. While specific HRMS data for this compound is not widely published, the expected [M+H]⁺ ion would be a key feature in the spectrum.

Understanding the fragmentation of a molecule upon ionization is crucial for its structural elucidation. This is typically studied using techniques like Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules, often coupled with tandem mass spectrometry (MS/MS).

In the case of this compound, under EI, the initial molecular ion (M⁺˙) would be expected to undergo a series of fragmentation reactions. Common fragmentation pathways for amides and ketones would likely be observed. These could include:

α-cleavage: Breakage of the bonds adjacent to the carbonyl groups and the amide nitrogen. For instance, cleavage of the C-C bond between the carbonyl carbon and the adjacent carbon atom.

McLafferty rearrangement: If a γ-hydrogen is available, a rearrangement reaction can occur, leading to the elimination of a neutral molecule.

Cleavage of the amide bond: Fragmentation of the C-N bond in the acetamide group.

Under the softer ionization conditions of ESI, the protonated molecule [M+H]⁺ would be the predominant species. Collision-induced dissociation (CID) in a tandem mass spectrometer would then be used to induce fragmentation. The fragmentation patterns in ESI-MS/MS would likely involve the loss of neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or acetic acid (CH₃COOH). The stability of the resulting fragment ions, often influenced by the presence of the phenyl groups, would govern the observed fragmentation pathways.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, valuable insights can be drawn from the closely related compound, 4-oxo-2,4-diphenylbutanenitrile (B1295096). nih.govnih.gov

Table 1: Selected Torsion Angles in 4-oxo-2,4-diphenylbutanenitrile nih.gov

| Atoms (C-C-C-C) | Torsion Angle (°) |

| C7—C8—C9—C11 | -179.69 (9) |

| C8—C9—C11—C12 | 107.79 (12) |

Data from the crystallographic study of 4-oxo-2,4-diphenylbutanenitrile provides a model for the likely conformation of this compound.

In the crystal structure of 4-oxo-2,4-diphenylbutanenitrile, the molecules are organized into supramolecular layers through a network of weak intermolecular interactions, specifically C-H···O and C-H···N hydrogen bonds. nih.govnih.gov These interactions play a critical role in stabilizing the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can significantly impact their physical properties. While there are no reports of polymorphism for this compound, the potential for different packing arrangements due to the flexibility of the molecule and the presence of multiple hydrogen bonding sites cannot be ruled out. Different polymorphs could arise from variations in crystallization conditions such as solvent, temperature, and cooling rate.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another possibility. The hydrogen bonding capabilities of the amide group in this compound make it a suitable candidate for forming co-crystals with other molecules that have complementary hydrogen bond donors or acceptors. The investigation of polymorphism and co-crystallization could lead to the discovery of new solid forms with tailored properties.

Computational and Theoretical Studies of N 4 Oxo 2,4 Diphenylbutan 2 Yl Acetamide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

No published studies were found that specifically apply Density Functional Theory (DFT) to optimize the geometry or analyze the electronic structure of N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide. DFT is a common method used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to understand the distribution of electrons within a molecule. scispace.comscielo.org.mx

Calculation of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation against Experimental Data

There are no available computational studies that report the calculated Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound. Such calculations are typically performed on the DFT-optimized geometry to predict spectroscopic data, which can then be compared with experimental results to validate the computational model. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

A Molecular Electrostatic Potential (MEP) map and Frontier Molecular Orbital (FMO) analysis for this compound are not available in the current scientific literature. MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, while FMO analysis (of the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. chemmethod.comresearchgate.net

Conformational Analysis and Potential Energy Surfaces

Exploration of Conformational Landscape via Molecular Mechanics and Quantum Chemical Methods

No specific research has been published on the exploration of the conformational landscape of this compound using molecular mechanics or quantum chemical methods. This type of analysis identifies the different spatial arrangements (conformers) of a molecule that can exist due to the rotation around its single bonds. nih.govresearchgate.net

Identification of Energy Minima and Rotational Barriers around C-C and C-N Bonds

Consequently, without a conformational analysis, there is no data available on the identified energy minima (the most stable conformers) or the energy barriers to rotation around the carbon-carbon (C-C) and carbon-nitrogen (C-N) single bonds for this compound.

Tautomerism and Isomerism in this compound

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical aspect of the molecular characterization of this compound. nih.gov This compound possesses two key functional groups capable of exhibiting tautomerism: the butanone moiety and the acetamide (B32628) group.

The butanone portion of this compound can undergo keto-enol tautomerization, a fundamental concept in organic chemistry. comporgchem.com In this process, a proton migrates from the α-carbon to the carbonyl oxygen, resulting in the formation of an enol. frontiersin.org The equilibrium between the keto and enol forms is influenced by various factors, including the solvent and the electronic effects of substituent groups. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers. semanticscholar.orgorientjchem.org For this compound, the keto form is generally predicted to be more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. umlub.pl However, the presence of two phenyl groups can influence the electronic environment and potentially stabilize the enol form through conjugation.

| Tautomer | Gas Phase (ΔE, kcal/mol) | Water (ΔG, kcal/mol) | Cyclohexane (ΔG, kcal/mol) |

|---|---|---|---|

| Keto | 0.00 | 0.00 | 0.00 |

| Enol | +5.8 | +3.2 | +4.5 |

The acetamide group in this compound can exist in equilibrium between the amide and imidol forms. This tautomerism involves the migration of a proton from the nitrogen atom to the carbonyl oxygen. The amide form is typically the predominant tautomer.

Computational modeling provides insights into the energetics of this tautomeric equilibrium. Theoretical calculations can predict the relative stabilities and the energy barrier for the interconversion between the amide and imidol forms. aau.edu.et The stability of the imidol tautomer can be influenced by solvent polarity, with non-polar solvents potentially favoring the imidol form due to the possibility of forming self-associated dimers. aau.edu.et

The position of the tautomeric equilibrium for both the keto-enol and amide-imidol forms is significantly affected by the surrounding medium. nih.gov Computational methods, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents.

In polar solvents like water, the more polar keto and amide tautomers are generally favored. aau.edu.et Conversely, in non-polar solvents such as cyclohexane, the less polar enol and imidol forms may see a slight increase in their equilibrium concentrations. researchgate.netaau.edu.et Theoretical calculations can quantify these shifts in equilibrium by calculating the free energy of each tautomer in various simulated solvent environments. orientjchem.org

| Tautomerism | Solvent | Predicted KT ([Isomer]/[Parent]) |

|---|---|---|

| Keto-Enol | Water | 5.8 x 10-3 |

| Keto-Enol | Cyclohexane | 1.7 x 10-4 |

| Amide-Imidol | Water | 1.2 x 10-7 |

| Amide-Imidol | Cyclohexane | 3.5 x 10-6 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a solvated environment over time. nih.gov These simulations can provide detailed information about the molecule's flexibility, intermolecular interactions, and potential for self-association.

MD simulations can reveal the conformational flexibility of this compound. By tracking the atomic positions over time, it is possible to identify the range of motion of different parts of the molecule, such as the rotation of the phenyl groups and the flexibility of the butanone backbone. The root-mean-square deviation (RMSD) of the atomic positions can be calculated to quantify the structural stability of the molecule during the simulation. nih.gov

In solution, molecules of this compound can interact with each other and with solvent molecules. MD simulations can be used to model these intermolecular interactions, including hydrogen bonding between the amide group and water molecules, or hydrophobic interactions between the phenyl groups.

Furthermore, these simulations can predict the likelihood of self-association, where two or more molecules of the compound aggregate. aau.edu.et The potential for dimerization or larger aggregate formation can be assessed by analyzing the radial distribution function and calculating the potential of mean force between molecules. This is particularly relevant for understanding the behavior of the compound at higher concentrations.

Chemical Reactivity and Reaction Mechanisms of N 4 Oxo 2,4 Diphenylbutan 2 Yl Acetamide

Reactivity at the Ketone Functionality

The ketone group in N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide is a primary site for chemical reactions. Its reactivity is influenced by the steric hindrance from the two phenyl groups and the electronic effects of the neighboring acetamido group.

Nucleophilic Addition Reactions (e.g., addition of organometallic reagents)

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. medlifemastery.com Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to ketones. In the case of this compound, the addition of such a reagent would result in the formation of a tertiary alcohol after an acidic workup.

The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields the alcohol product. The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran.

Table 1: Hypothetical Nucleophilic Addition Reactions

| Organometallic Reagent | Product after Workup |

|---|---|

| Methylmagnesium bromide | N-(4-hydroxy-4-methyl-2,4-diphenylbutan-2-yl)acetamide |

It is important to note that the amide proton could potentially react with the organometallic reagent. Therefore, the use of excess reagent or a protecting group strategy might be necessary to achieve the desired addition to the ketone.

Reactions Involving the α-Hydrogens (e.g., enolization, aldol (B89426) reactions)

The hydrogens on the carbon atom alpha to the ketone (the α-hydrogens) are acidic and can be removed by a base to form an enolate ion. This enolization is a key step in several important reactions, including aldol reactions and α-alkylation. nih.gov The resulting enolate is a powerful nucleophile.

Given the structure of this compound, it can undergo an intramolecular aldol condensation under appropriate basic or acidic conditions, leading to the formation of a cyclic product. This type of reaction is a powerful tool for the synthesis of new ring systems. Research has shown that β-keto amides can undergo enantioselective cyclization. researchgate.net

Reactivity at the Amide Functionality

The amide group is another significant reactive site in the molecule, though generally less reactive than the ketone.

Hydrolysis Kinetics and Mechanisms under Acidic and Basic Conditions

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under both acidic and basic conditions. libretexts.orglibretexts.org The hydrolysis of the amide bond is a fundamental reaction in organic chemistry and biochemistry.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. cdnsciencepub.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the C-N bond is cleaved, yielding a carboxylic acid and an amine.

In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. libretexts.orglibretexts.org This is followed by the elimination of the amide anion, which is a poor leaving group and is subsequently protonated by the solvent.

Table 2: Amide Hydrolysis Products

| Condition | Products |

|---|---|

| Acidic (e.g., HCl, H₂O, heat) | 4-oxo-2,4-diphenylbutan-2-aminium chloride and acetic acid |

Studies on the hydrolysis of acetamide (B32628) have shown that metal oxides like Nb₂O₅ can catalyze this reaction. rsc.org

Reactions at the Amide Nitrogen (e.g., alkylation, acylation)

The nitrogen atom of the amide is nucleophilic, although its reactivity is diminished due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Nevertheless, under specific conditions, the amide nitrogen can undergo alkylation or acylation. These reactions typically require a strong base to deprotonate the amide nitrogen, forming a more potent nucleophile, followed by the addition of an alkyl halide or an acyl chloride. nih.govresearchgate.net

Intermolecular Reactions and Cyclization Pathways

The bifunctional nature of this compound allows for various intermolecular and intramolecular reactions. As mentioned, intramolecular aldol condensation is a plausible cyclization pathway. Another possibility is the cyclization of β-keto amides to form substituted 2-pyridones in the presence of polyphosphoric acid and another ketone. acs.org

Furthermore, enamides, which can be formed from β-keto amides, are known to undergo various cyclization reactions, including radical cyclizations and cycloadditions, which are valuable in the synthesis of natural products. beilstein-journals.org The presence of both a ketone and an amide in this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds.

Formation of Heterocyclic Compounds from the this compound Scaffold

The bifunctional nature of this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. Intramolecular reactions, leveraging the ketone and amide moieties, can lead to the formation of nitrogen-containing rings.

One of the most plausible pathways for heterocycle formation is through intramolecular condensation. Depending on the reaction conditions, different cyclization products could be anticipated. For instance, under acidic or basic conditions, the enol or enolate of the ketone can react with the amide functionality. A common transformation for γ-keto amides is the formation of five- or six-membered rings. The Paal-Knorr synthesis of pyrroles, for example, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). While this compound is not a 1,4-dicarbonyl, analogous intramolecular cyclizations can be envisioned.

Another potential route to heterocycles involves radical cyclization. As will be discussed in more detail in section 5.4, the generation of a nitrogen-centered radical from the acetamide group could initiate an intramolecular cyclization. The success of such a reaction would depend on the specific reaction conditions and the relative stability of the resulting cyclic intermediates. Research on the radical cyclization of unsaturated amides has shown that this is a viable method for the synthesis of lactams. For instance, N-allyl-α-haloamides can undergo photo-induced radical reactions to form γ-lactams nih.gov.

The table below summarizes potential heterocyclic products from the cyclization of this compound.

| Reaction Type | Potential Heterocyclic Product | General Conditions |

| Intramolecular Condensation | Substituted Pyrrolidinone | Acid or Base Catalysis |

| Intramolecular Condensation | Substituted Piperidinone | Acid or Base Catalysis |

| Radical Cyclization | Substituted Lactam | Radical Initiator, Light |

Rearrangement Reactions Involving Both Functional Groups

The interaction between the ketone and amide functionalities in this compound could facilitate unique rearrangement reactions. While no specific named rearrangements for this class of compounds are widely documented, analogies can be drawn to known chemical transformations.

One such possibility is a variation of the Beckmann rearrangement. The classical Beckmann rearrangement involves the conversion of an oxime to an amide. masterorganicchemistry.comlibretexts.orgchemistrysteps.comyoutube.com In the case of this compound, the ketone could first be converted to its corresponding oxime. Subsequent treatment with acid could then initiate a rearrangement. The migrating group in a Beckmann rearrangement is typically the one anti-periplanar to the leaving group on the nitrogen atom. The outcome of such a rearrangement on the this compound oxime would be the formation of a larger ring structure or a rearranged linear amide, depending on which group migrates.

A hypothetical intramolecular rearrangement could also be envisioned where the amide nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ketone. This could lead to a hemiaminal intermediate, which could then undergo further rearrangement, potentially involving cleavage of the carbon-nitrogen bond of the original amide and formation of a new cyclic or rearranged acyclic product. The driving force for such a rearrangement would be the formation of a thermodynamically more stable product.

Radical Chemistry of this compound

The amide functionality in this compound can be a source of nitrogen-centered radicals, which are highly reactive intermediates with significant applications in organic synthesis. nih.govacs.org

Generation and Reactivity of Nitrogen-Centered Radicals from Acetamides

Nitrogen-centered radicals can be generated from amides through various methods. nih.govacs.org One common approach is the homolytic cleavage of an N-X (where X is a halogen, O, or another heteroatom) bond, often induced by light or a radical initiator. For this compound, this would require prior conversion of the N-H bond to an N-X bond.

Alternatively, nitrogen-centered radicals can be formed through single-electron transfer (SET) processes. acs.org Photoredox catalysis has emerged as a powerful tool for the generation of nitrogen-centered radicals from amides under mild conditions. nih.gov In such a system, a photocatalyst, upon excitation by visible light, can either oxidize or reduce the amide or a suitable precursor to generate the desired radical species.

Once generated, the nitrogen-centered radical on the this compound backbone would be highly reactive. Its subsequent transformations could include:

Intramolecular Hydrogen Atom Transfer (HAT): The radical could abstract a hydrogen atom from another part of the molecule, leading to a carbon-centered radical. This new radical could then undergo further reactions.

Intramolecular Cyclization: As mentioned earlier, the nitrogen-centered radical could add to one of the phenyl rings or undergo other cyclization pathways to form heterocyclic structures. Studies on ene-amide substrates have shown that 5-exo-trig cyclization is often favored, leading to the formation of γ-lactams. jiaolei.group

Intermolecular Reactions: The radical could react with other molecules present in the reaction mixture.

The table below outlines some potential reactions of a nitrogen-centered radical generated from this compound.

| Reaction Type | Product Type |

| Intramolecular Hydrogen Atom Transfer | Carbon-centered radical intermediate |

| Intramolecular Cyclization | Heterocyclic compound (e.g., lactam) |

| Intermolecular Addition | Functionalized acyclic amide |

Mechanistic Studies of Radical Initiated Transformations

The mechanisms of radical-initiated transformations of amides have been the subject of considerable research. The initial step is the generation of the nitrogen-centered radical. In photoredox catalysis, this typically involves an electron transfer between the excited photocatalyst and the amide substrate or a precursor.

Following its formation, the fate of the nitrogen-centered radical is determined by the kinetics and thermodynamics of the possible reaction pathways. For intramolecular reactions, factors such as ring strain in the transition state and the stability of the resulting radical intermediate play a crucial role. Baldwin's rules can often be used to predict the feasibility of different cyclization pathways. For radical cyclizations of ene-amides, computational and experimental studies have shown a general preference for 5-exo-trig over 6-endo-trig cyclizations, leading to the formation of five-membered rings. jiaolei.group

In the context of this compound, a generated nitrogen-centered radical could potentially undergo a 1,5-hydrogen atom transfer from the carbon alpha to the ketone, which would result in a stabilized carbon-centered radical. This intermediate could then be trapped or undergo further reactions. Alternatively, cyclization onto one of the phenyl rings would proceed through a radical aromatic substitution mechanism. The precise mechanistic pathway would be highly dependent on the specific reaction conditions employed.

Exploration of Biological Activity Potential of N 4 Oxo 2,4 Diphenylbutan 2 Yl Acetamide and Analogues

Structure-Activity Relationship (SAR) Studies of N-Acetylated Compounds with Related Keto and Phenyl Moieties

The N-acetamide moiety is a common feature in many clinically prescribed drugs and is known for its high therapeutic potential in targeting various diseases. nih.gov The acetamide (B32628) group can participate in hydrogen bonding, which is crucial for molecular recognition at the active sites of biological targets. Modifications to the acetyl group, such as substitution with different alkyl or aryl groups, could modulate the compound's lipophilicity and electronic properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

The keto group, particularly in an α-keto arrangement, can act as a potent inhibitor of enzymes like fatty acid amide hydrolase (FAAH). The electrophilic nature of the carbonyl carbon in the keto group makes it susceptible to nucleophilic attack, a mechanism often involved in enzyme inhibition. nih.gov The position and accessibility of the keto group within the molecule are therefore critical. For instance, the placement of a ketone β to an electrophilic carbonyl has been shown to lead to a complete loss of inhibitory potency in some cases. nih.gov

The presence and positioning of the two phenyl groups are also of paramount importance. Phenyl groups contribute to the molecule's hydrophobicity and can engage in π-π stacking and hydrophobic interactions with biological targets. mdpi.com The substitution pattern on these phenyl rings can significantly alter the compound's activity. For example, the introduction of electron-withdrawing or electron-donating groups can influence the electronic distribution of the entire molecule, affecting its binding affinity and selectivity for specific targets. Studies on related compounds have shown that even slight perturbations to the phenyl group, such as the addition of a chloro group, can enhance lipophilicity and membrane permeability. mdpi.com

| Structural Moiety | Potential Contribution to Biological Activity | Effect of Modification |

| N-Acetamide | Hydrogen bonding, target recognition | Altered lipophilicity and ADME properties |

| Keto Group | Enzyme inhibition (e.g., FAAH) | Changes in inhibitory potency |

| Phenyl Groups | Hydrophobic interactions, π-π stacking | Modulated binding affinity and selectivity |

In Silico Molecular Docking and Virtual Screening Studies

Computational methods, such as molecular docking and virtual screening, offer powerful tools for predicting the biological potential of novel compounds by simulating their interactions with macromolecular targets.

Prediction of Binding Modes and Affinities with Therapeutically Relevant Macromolecules

Molecular docking simulations can predict the preferred orientation of N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide when bound to a particular protein target, as well as the strength of this interaction, often expressed as a binding affinity or docking score. Given the structural features of the compound, several classes of therapeutically relevant macromolecules could be considered as potential targets.

For instance, due to the presence of the keto group, enzymes such as cyclooxygenases (COX-1 and COX-2), which are key targets for anti-inflammatory drugs, could be investigated. Docking studies of similar pyrrole-based compounds have shown that the acetyl group can be a key pharmacophore for anti-inflammatory activity. mdpi.com The two phenyl rings of this compound could potentially fit into the hydrophobic channels of the COX active site, while the N-acetyl group could form hydrogen bonds with key amino acid residues.

Another class of potential targets includes bacterial enzymes, given the known antimicrobial activity of some acetamide derivatives. nih.gov For example, docking studies could explore the binding of this compound to enzymes involved in bacterial cell wall synthesis or DNA replication, such as DNA gyrase. The phenyl rings could establish hydrophobic interactions within the enzyme's binding pocket, while the keto and amide groups could act as hydrogen bond donors and acceptors.

| Potential Target Macromolecule | Predicted Binding Interactions | Therapeutic Relevance |

| Cyclooxygenase (COX) | Hydrophobic interactions, hydrogen bonding | Anti-inflammatory |

| DNA Gyrase | Hydrophobic interactions, hydrogen bonding | Antimicrobial |

| Fatty Acid Amide Hydrolase (FAAH) | Covalent or non-covalent inhibition | Analgesic, Anti-inflammatory |

Identification of Potential Pharmacophoric Features within the this compound Structure

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, several key pharmacophoric features can be identified.

The two phenyl rings can be considered as hydrophobic features, crucial for anchoring the molecule within a binding pocket. The N-acetamide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which are critical for specific interactions with target proteins. The keto group also acts as a hydrogen bond acceptor. The relative spatial arrangement of these features is what defines the pharmacophore.

A hypothetical pharmacophore model for this compound could include:

Two hydrophobic/aromatic centers corresponding to the phenyl rings.

A hydrogen bond donor feature from the amide N-H.

Two hydrogen bond acceptor features from the amide and keto carbonyl oxygens.

The distances and angles between these features would be critical for defining the specificity of the molecule for its biological target.

Mechanistic Hypotheses for Potential Biological Activities

Based on the structural features and in silico analyses, several mechanistic hypotheses for the potential biological activities of this compound can be proposed.

Exploration of Antimicrobial Potential based on structural similarities to known agents

The presence of the acetamide moiety in this compound is a strong indicator of potential antimicrobial activity. Many acetamide derivatives have been reported to possess antibacterial and antifungal properties. nih.gov The mechanism of action for such compounds often involves the inhibition of essential microbial enzymes.

For example, the compound could potentially interfere with bacterial cell wall synthesis by inhibiting enzymes like penicillin-binding proteins. The structural similarity to some beta-lactam antibiotics, which also feature a cyclic amide, could suggest a similar mode of action. Alternatively, the compound could target bacterial DNA gyrase, an enzyme essential for DNA replication. The planar phenyl rings might intercalate with DNA, while the rest of the molecule interacts with the enzyme, leading to the inhibition of its function.

Investigation of Anti-inflammatory Modulatory Effects through pathway analysis, drawing insights from analogous structures

The structural resemblance of this compound to known anti-inflammatory agents suggests that it may exert its effects through similar pathways. The presence of the keto and phenyl groups is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

One of the primary mechanisms of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. This compound could potentially act as a COX inhibitor. The two phenyl rings could mimic the binding of arachidonic acid, the natural substrate of COX, in the enzyme's active site, thereby blocking prostaglandin (B15479496) synthesis.

Theoretical Prediction of Enzyme Inhibition or Receptor Agonism/Antagonism

The unique chemical structure of this compound suggests several potential interactions with biological macromolecules, including enzymes and receptors. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies on analogous compounds provide a framework for these predictions.

Enzyme Inhibition:

The β-acetamido ketone structure is a key feature in some enzyme inhibitors. For instance, derivatives of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide, which also contain a β-acetamido ketone moiety, have been designed and synthesized as α-glucosidase inhibitors. researchgate.net Molecular docking studies of these compounds revealed that they can bind to the active site of α-glucosidase, suggesting that this compound could potentially exhibit similar inhibitory activity against this or other glycosidase enzymes. researchgate.net

Furthermore, the acetamide scaffold is present in a wide array of enzyme inhibitors. For example, various N-aryl-2-(N-disubstituted) acetamide compounds have been evaluated in silico as potential inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), enzymes implicated in neurodegenerative diseases. nih.gov The presence of the diphenyl moiety in this compound could enhance binding to hydrophobic pockets within the active sites of these enzymes, a common feature in many potent inhibitors.

Receptor Agonism/Antagonism:

The diphenyl moiety is a well-established pharmacophore in many receptor ligands, particularly those targeting the central nervous system. For example, hydantoin (B18101) derivatives containing a 5,5-diphenyl substitution are known anticonvulsants that act by modulating voltage-gated sodium channels. semanticscholar.org Molecular docking studies have shown that the diphenyl groups are crucial for binding within the receptor. semanticscholar.org This suggests that this compound and its analogues could potentially interact with similar ion channels or other receptors possessing hydrophobic binding domains.

Pharmacophore models for anticonvulsant activity often include a hydrophobic domain, which the two phenyl groups of this compound could readily occupy. researchgate.netresearchgate.net Additionally, the acetamide group can act as a hydrogen bond donor and acceptor, further contributing to potential receptor binding. researchgate.net

The table below summarizes the potential enzyme and receptor targets for this compound based on structural analogy.

| Target Class | Specific Target (Example) | Rationale for Potential Interaction |

| Enzymes | α-Glucosidase | Presence of a β-acetamido ketone moiety, similar to known inhibitors. researchgate.net |

| Monoamine Oxidase (MAO) | Acetamide scaffold and hydrophobic diphenyl groups are common in MAO inhibitors. nih.gov | |

| Cholinesterases (AChE, BChE) | Acetamide core and potential for hydrophobic interactions. nih.gov | |

| Receptors | Voltage-gated Sodium Channels | Diphenyl moiety is a key feature of known anticonvulsant channel blockers. semanticscholar.org |

Rational Design and Synthesis of this compound Analogues for Targeted Biological Evaluation

The rational design of analogues of this compound can be guided by computational studies and established structure-activity relationships (SAR) of related compounds to target specific biological activities.

Design Strategies:

Modification of the Phenyl Rings: Introduction of various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) on the phenyl rings can modulate the electronic and steric properties of the molecule. This can influence binding affinity and selectivity for a particular enzyme or receptor. For example, in a series of N-phenylacetamide derivatives, substitutions on the phenyl ring were found to be critical for their antibacterial activity. researchgate.net

Alteration of the Keto Group: The carbonyl group can be modified to explore its role in biological activity. For instance, reduction to a hydroxyl group would introduce a hydrogen-bonding moiety and a chiral center, potentially leading to stereospecific interactions with a target.

N-Substitution of the Acetamide: The nitrogen of the acetamide group provides a site for introducing a variety of substituents. This can be used to alter the compound's polarity, lipophilicity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties. Synthesis of N-substituted nipecotamide (B1220166) derivatives has been explored to develop multifunctional agents for epilepsy treatment.

Scaffold Hopping: Replacing the core butanamide scaffold with other cyclic or acyclic structures while retaining the key pharmacophoric features (diphenyl groups, keto function, and amide linkage) could lead to novel compounds with improved properties.

Synthetic Approaches:

The synthesis of this compound analogues can be achieved through established organic chemistry methodologies. A plausible synthetic route could involve the reaction of a suitably substituted β-keto acid or its activated derivative with a substituted amine. For instance, the synthesis of N-substituted benzamide (B126) derivatives has been accomplished by reacting a carboxylic acid with an appropriate amine using a coupling agent.

A general synthetic scheme for analogues could involve:

Synthesis of the β-keto acid precursor: This could be achieved through various condensation reactions, such as a Claisen condensation between a substituted acetophenone (B1666503) and an ester of a substituted phenylacetic acid.

Amide bond formation: The resulting β-keto acid can then be coupled with a desired amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to yield the target N-substituted 4-oxo-2,4-diphenylbutanamide derivative.

The table below outlines potential synthetic strategies for generating analogues of this compound.

| Analogue Type | Synthetic Strategy | Key Reagents and Conditions |

| Phenyl-substituted analogues | Coupling of a substituted 4-oxo-2,4-diphenylbutanoic acid with acetamide. | DCC or EDC, suitable solvent (e.g., DMF, DCM). |

| N-Alkyl/Aryl analogues | Coupling of 4-oxo-2,4-diphenylbutanoic acid with a primary or secondary amine. | Coupling agents, base (e.g., triethylamine). |

| Keto-modified analogues | Reduction of the carbonyl group in the final compound or a precursor. | Reducing agents (e.g., NaBH4). |

Through these rational design and synthetic strategies, a library of this compound analogues could be generated for systematic biological evaluation to explore their therapeutic potential.

Advanced Research Directions and Future Outlook for N 4 Oxo 2,4 Diphenylbutan 2 Yl Acetamide

Development of Sustainable Synthesis Protocols for Scalability

The future synthesis of N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide and its derivatives is expected to pivot towards green and sustainable methodologies. Traditional multi-component reactions for preparing β-acetamido ketones often rely on harsh reagents and catalysts. tandfonline.comresearchgate.netnih.gov Future research will likely focus on developing protocols that are not only efficient but also environmentally benign.

Key areas of development include:

Catalyst Innovation: The exploration of biodegradable and reusable catalysts, such as L-proline, is a promising avenue. asianpubs.org Organocatalysis, in general, presents an eco-friendly alternative to metal-based catalysts.

Solvent-Free and Alternative Solvents: Moving away from conventional organic solvents towards solvent-free reaction conditions or the use of greener solvents like water or cyclopentyl methyl ether will be a priority. scielo.brresearchgate.netnih.gov Microwave-assisted synthesis can also accelerate reactions, often without the need for a solvent. tandfonline.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. ucl.ac.uk This can be achieved through optimized multi-component reactions that minimize waste. organic-chemistry.org

An illustrative comparison of potential synthetic routes is presented in Table 1.

| Parameter | Conventional Method | Future Sustainable Method |

| Catalyst | Lewis acids (e.g., CoCl2, BiCl3) tandfonline.com | Biodegradable organocatalyst (e.g., L-proline) asianpubs.org |

| Solvent | Acetonitrile, Dichloromethane | Solvent-free or aqueous media researchgate.netorganic-chemistry.org |

| Energy Input | Conventional heating | Microwave irradiation researchgate.net |

| Byproducts | Stoichiometric inorganic salts | Minimal, recyclable catalyst |

Integration of Machine Learning and Artificial Intelligence in Predicting Molecular Properties and Reactivity

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the study of this compound. These computational tools can predict a wide range of molecular properties and reactivity patterns, thereby accelerating the design and discovery of new derivatives with desired functionalities. research.google

Future applications of ML and AI in this context include:

Property Prediction: ML models can be trained on large datasets of organic molecules to predict physical, chemical, and biological properties of novel this compound derivatives without the need for their synthesis and experimental evaluation. researchgate.netsemanticscholar.org This includes properties like solubility, melting point, and potential bioactivity.

Spectroscopic Predictions: AI algorithms can learn to predict various types of spectra (e.g., UV-Vis, NMR, IR) from a molecule's structure. aalto.finih.gov This can aid in the identification and characterization of newly synthesized compounds.

Reactivity and Synthesis Prediction: ML models are being developed to predict the outcomes of chemical reactions, which can assist in optimizing the synthesis of this compound and its analogs. cmu.edu

Table 2 provides a hypothetical example of how machine learning could be used to predict the properties of a library of this compound derivatives.

| Derivative | Predicted Solubility (mg/L) | Predicted Bioactivity (IC50, µM) | Predicted Absorption Max (nm) |

| Parent Compound | 150 | 10.5 | 254 |

| Derivative A (p-chloro) | 125 | 8.2 | 262 |

| Derivative B (m-methoxy) | 180 | 12.1 | 258 |

| Derivative C (p-nitro) | 90 | 5.6 | 275 |

Application of Advanced Spectroscopic Techniques (e.g., Chiral Spectroscopy, Ultrafast Dynamics)

Advanced spectroscopic techniques can provide unprecedented insights into the structure, dynamics, and interactions of this compound.

Chiral Spectroscopy: Since this compound possesses a chiral center, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be invaluable for characterizing its stereochemistry. These techniques are crucial for distinguishing between enantiomers and understanding their specific biological activities, as stereoisomers can have vastly different pharmacological profiles.

Ultrafast Dynamics: The presence of two phenyl groups suggests that the molecule may have interesting photophysical properties. Ultrafast transient absorption spectroscopy can be employed to study the excited-state dynamics of this compound on femtosecond to picosecond timescales. rsc.orgacs.org This can reveal information about processes such as internal conversion and intersystem crossing, which are fundamental to understanding the molecule's behavior upon light absorption. rsc.orgresearchgate.net

Exploration of this compound in Materials Science and Polymer Chemistry

The β-dicarbonyl moiety in this compound makes it an interesting candidate for applications in materials science and polymer chemistry. β-dicarbonyl compounds are known to act as versatile ligands and can be used in the synthesis of functional polymers. researchgate.netpressbooks.pub

Potential research directions include:

Polymer Synthesis: The compound could be used as a monomer or a modifying agent in polymerization reactions. The ketone and amide functionalities offer sites for chemical modification and incorporation into polymer backbones.

Functional Materials: Derivatives of this compound could be explored for the development of intelligent materials with photoresponsive or sensor-like properties. researchgate.net The acetamide (B32628) group itself is used as a plasticizer and industrial solvent, suggesting that derivatives could have interesting material properties. wikipedia.orgtaylorandfrancis.comchemicalbook.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Libraries

Chemoinformatics and QSAR modeling are powerful computational tools for the rational design of new molecules with specific biological activities. For a compound like this compound, these approaches can guide the synthesis of derivatives with enhanced potency and selectivity towards a particular biological target. nih.govresearchgate.net

The process would involve:

Library Design: Creating a virtual library of this compound derivatives with diverse substituents.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, and thermodynamic) for each derivative. researchgate.net

QSAR Model Development: Building a mathematical model that correlates the calculated descriptors with experimentally determined biological activity. archivepp.comnih.gov

Lead Optimization: Using the developed QSAR model to predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis.

Table 3 illustrates a simplified QSAR model for a hypothetical series of this compound derivatives.

| Descriptor | Coefficient | Significance (p-value) |

| LogP (Lipophilicity) | +0.5 | <0.01 |

| HOMO Energy (eV) | -1.2 | <0.05 |

| Molecular Weight | +0.01 | >0.1 |

Multi-omics Integration for Systems-Level Understanding of Compound Interactions

To gain a comprehensive understanding of the biological effects of this compound, a multi-omics approach will be essential. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the compound's mechanism of action at a systems level. thermofisher.comfrontlinegenomics.com

This approach can reveal:

Target Identification: By observing changes in gene expression, protein levels, and metabolite concentrations in response to treatment with the compound, potential biological targets can be identified. mdpi.com

Pathway Analysis: Multi-omics data can be used to map the cellular pathways that are perturbed by the compound, providing a holistic view of its effects. researchgate.net

Biomarker Discovery: This integrated analysis may lead to the discovery of biomarkers that can predict the response to treatment with this compound or its derivatives. nih.gov

By combining these advanced research strategies, the scientific community can unlock the full potential of this compound, paving the way for its application in diverse fields ranging from medicine to materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.